molecular formula C14H18N2O4 B1532036 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid CAS No. 1153907-60-8

2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid

Cat. No. B1532036
CAS RN: 1153907-60-8
M. Wt: 278.3 g/mol
InChI Key: STKKSISOELEKGJ-UHFFFAOYSA-N
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Description

“2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1153907-60-8 . It has a molecular weight of 278.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is {4-[(benzyloxy)carbonyl]-1-piperazinyl}acetic acid . The InChI code is 1S/C14H18N2O4/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.31 .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers can use this compound to develop sensors or absorbents for monitoring and removing pollutants from water or soil. Its modifiable structure allows for the creation of materials that can selectively bind to contaminants.

Each of these applications leverages the unique chemical structure of 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid to fulfill specific roles in scientific research and development . The compound’s versatility underscores its importance across various fields of study.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H315 and H334 . Precautionary statements include P261, P264, P280, P285, P302+P352, P304+P341, P332+P313, P342+P311, P362, and P501 .

properties

IUPAC Name

2-(4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(18)10-15-6-8-16(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKKSISOELEKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656121
Record name {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153907-60-8
Record name {4-[(Benzyloxy)carbonyl]piperazin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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